molecular formula C21H18 B14602595 1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene CAS No. 61025-16-9

1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene

Cat. No.: B14602595
CAS No.: 61025-16-9
M. Wt: 270.4 g/mol
InChI Key: GXVDJALNPWIBHN-UHFFFAOYSA-N
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Description

1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylprop-2-en-1-yl group attached to a dihydroacenaphthylene core, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

The synthesis of 1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene typically involves several steps, including the formation of the phenylprop-2-en-1-yl group and its subsequent attachment to the dihydroacenaphthylene core. Common synthetic routes may involve:

    Aldol Condensation: This reaction can be used to form the phenylprop-2-en-1-yl group by condensing benzaldehyde with acetone under basic conditions.

    Cyclization: The dihydroacenaphthylene core can be synthesized through cyclization reactions involving naphthalene derivatives.

    Coupling Reactions: The final step often involves coupling the phenylprop-2-en-1-yl group with the dihydroacenaphthylene core using palladium-catalyzed cross-coupling reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, using reagents such as bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in medicinal chemistry.

    Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene can be compared with similar compounds such as:

    1-(2-Phenylprop-2-en-1-yl)naphthalene: This compound shares a similar phenylprop-2-en-1-yl group but has a naphthalene core instead of dihydroacenaphthylene.

    1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole: This compound features a benzimidazole core, offering different chemical and biological properties.

    4-Methylphenyl 2-phenylprop-2-en-1-yl sulfone: This compound includes a sulfone group, which can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

61025-16-9

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

1-(2-phenylprop-2-enyl)-1,2-dihydroacenaphthylene

InChI

InChI=1S/C21H18/c1-15(16-7-3-2-4-8-16)13-19-14-18-11-5-9-17-10-6-12-20(19)21(17)18/h2-12,19H,1,13-14H2

InChI Key

GXVDJALNPWIBHN-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1CC2=CC=CC3=C2C1=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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